Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a furan ring, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the azetidine intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and azetidine rings can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The sulfonyl groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(2,2,2-trifluoroethoxy)-1-azetidinyl)sulfonyl)benzoate: Similar structure but with a trifluoroethoxy group instead of a furan ring.
4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole: Contains an isoxazole ring instead of a benzoate ester.
Uniqueness
Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is unique due to the combination of its furan ring, azetidine ring, and benzoate ester, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S2/c1-23-16(18)12-4-6-14(7-5-12)26(21,22)17-9-15(10-17)25(19,20)11-13-3-2-8-24-13/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAYSJVYKLLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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